molecular formula C15H16O4 B263831 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid

2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid

Cat. No. B263831
M. Wt: 260.28 g/mol
InChI Key: CTZQQZKLXFSWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid, also known as EMCA, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid is not fully understood, but it is believed to work through multiple pathways. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. In addition, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in animal models of oxidative stress. In cancer cells, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid is also stable and can be stored for long periods of time. However, there are some limitations to using 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid in lab experiments. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid. One area of interest is the development of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, more research is needed to understand the mechanism of action of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid and its effects on human health. Overall, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.

Scientific Research Applications

2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has also been investigated for its neuroprotective effects and has shown promising results in animal models of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-(2-ethyl-3-methyl-4-oxochromen-6-yl)propanoic acid

InChI

InChI=1S/C15H16O4/c1-4-12-9(3)14(16)11-7-10(8(2)15(17)18)5-6-13(11)19-12/h5-8H,4H2,1-3H3,(H,17,18)

InChI Key

CTZQQZKLXFSWRJ-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)C2=C(O1)C=CC(=C2)C(C)C(=O)O)C

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)C=CC(=C2)C(C)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-(2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-6-yl)propionate (1 g) in ethanol (120 mls), and sodium bicarbonate (1 g) in water (30 mls) was refluxed for 20 hours. The ethanol was removed on a `Rotavapor` and the residue was washed with ether (3×50 mls). After acidification with dilute hydrochloric acid, the aqueous phase was extracted with ethyl acetate (3×50 mls), which was washed with brine solution (3×30 mls), dried over anhydrous magnesium sulphate and evaporated to yield an off-white solid. This was recrystallised from ethyl acetate to yield the product as a pale yellow solid (0.4 g; 42%), mp 196°-198° C.
Name
methyl 2-(2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-6-yl)propionate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
42%

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